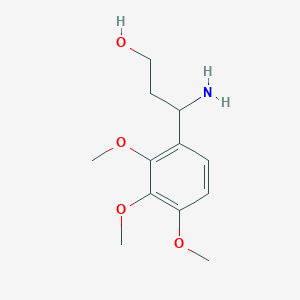
3-(3,4,5-Trimethoxyphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4,5-Trimethoxyphenyl)azetidine is a compound characterized by the presence of a four-membered azetidine ring attached to a 3,4,5-trimethoxyphenyl group The trimethoxyphenyl group is known for its electron-rich properties and is often found in biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4,5-Trimethoxyphenyl)azetidine typically begins with the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide in methanol to form 3,4,5-trimethoxybenzaldehyde thiosemicarbazone . This intermediate is then treated with chloroacetyl chloride to yield 4-chloro-[2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-thiazole . Subsequent reaction with chloroacetyl chloride and triethylamine produces 4-chloro-N-[2-chloro-4-(3,4,5-trimethoxyphenyl)azetidine-1-yl]-1,3-thiazole-2-amine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,4,5-Trimethoxyphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the trimethoxyphenyl group.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological studies due to its ability to interact with specific biomolecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3,4,5-Trimethoxyphenyl)azetidine involves its interaction with molecular targets such as tubulin. The trimethoxyphenyl group binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This disruption of microtubule dynamics can result in mitotic arrest and apoptosis in rapidly dividing cells, making it a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
- 3,4,5-Trimethoxyphenylacetonitrile
- 3-(3,4,5-Trimethoxyphenyl)acrylic acid
- 3-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one
Comparison: 3-(3,4,5-Trimethoxyphenyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Unlike its analogs, which may lack the azetidine ring, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(3,4,5-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-4-8(9-6-13-7-9)5-11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
CUCFRPTXUYQVLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




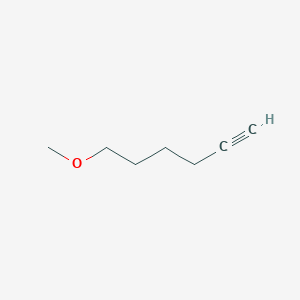

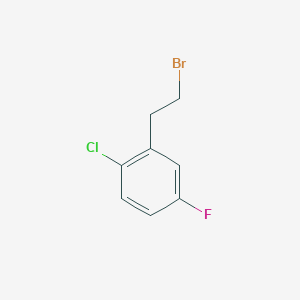
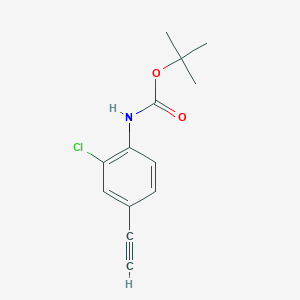


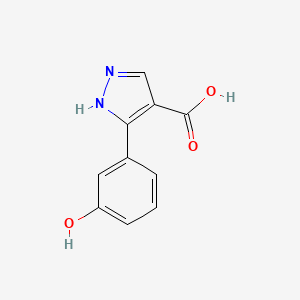

aminehydrochloride](/img/structure/B15322408.png)
